

# An In-Depth Technical Guide to TC-5619 (Bradanicline): Discovery and History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bradanicline*

Cat. No.: *B1262859*

[Get Quote](#)

## A Comprehensive Overview for Researchers and Drug Development Professionals

### Introduction

TC-5619, also known as **Bradanicline**, is a potent and selective full agonist of the  $\alpha 7$  neuronal nicotinic acetylcholine receptor (nAChR) that was under development for the treatment of cognitive and negative symptoms associated with schizophrenia and other neurological disorders.<sup>[1][2][3][4]</sup> Discovered and developed by Targacept, Inc., TC-5619 showed early promise in preclinical models and initial clinical trials but ultimately did not demonstrate sufficient efficacy in larger, later-stage studies, leading to the discontinuation of its development for these indications.<sup>[5]</sup> This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to TC-5619.

## Discovery and Development History

**Bradanicline** was identified as a promising therapeutic candidate for cognitive deficits in neurological disorders through Targacept's proprietary drug discovery platform. The development program for TC-5619 progressed through several phases:

- Preclinical Development: Extensive *in vitro* and *in vivo* studies were conducted to characterize the pharmacological profile of TC-5619. These studies established its high

affinity and selectivity for the  $\alpha 7$  nAChR and demonstrated its efficacy in animal models relevant to schizophrenia.

- Phase I Clinical Trials: Early-phase clinical trials in healthy volunteers established the safety and tolerability profile of TC-5619. These studies showed that single doses were well-tolerated up to 406 mg and multiple doses up to 204 mg were also well-tolerated. The pharmacokinetic profile revealed a half-life of approximately 20 hours.
- Phase II Clinical Trials: Several Phase II trials were conducted to evaluate the efficacy of TC-5619 in patients with schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). An initial exploratory Phase II trial showed some positive effects on cognitive and negative symptoms in schizophrenia. However, a subsequent, larger Phase IIb trial did not meet its primary endpoint for improving negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS), nor did it show significant improvement in cognitive function. These disappointing results led Targacept to halt further development of TC-5619 for schizophrenia.

## Mechanism of Action

TC-5619 is a selective agonist of the  $\alpha 7$  nicotinic acetylcholine receptor. The  $\alpha 7$  nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions implicated in cognitive functions such as the hippocampus and prefrontal cortex. Activation of  $\alpha 7$  nAChRs by acetylcholine or other agonists leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways involved in synaptic plasticity, learning, and memory.

The proposed therapeutic mechanism of TC-5619 in schizophrenia was based on the hypothesis that enhancing cholinergic signaling through  $\alpha 7$  nAChR activation could ameliorate the cognitive and negative symptoms of the disorder. Deficits in cholinergic neurotransmission and  $\alpha 7$  nAChR function have been implicated in the pathophysiology of schizophrenia.

## Quantitative Data

The following tables summarize the key quantitative data for TC-5619 (**Bradanicline**).

Table 1: In Vitro Receptor Binding Affinity of TC-5619

| Receptor Subtype | Radioligand                    | Preparation                               | Ki (nM) | Reference |
|------------------|--------------------------------|-------------------------------------------|---------|-----------|
| α7 nAChR         | [ <sup>3</sup> H]-MLA          | Rat hippocampal membranes                 | 1       |           |
| α7 nAChR         | [ <sup>3</sup> H]-MLA          | HEK293 cells expressing human α7 and RIC3 | 1       |           |
| α7 nAChR         | <sup>3</sup> H-NS14492         | Pig brain homogenate                      | 0.063   |           |
| α4β2 nAChR       | [ <sup>3</sup> H]-(S)-nicotine | SH-EP1 cell membranes                     | 2800    |           |
| α4β2 nAChR       | [ <sup>3</sup> H]-(S)-nicotine | Rat cortical membranes                    | 2100    |           |

Table 2: In Vitro Functional Activity of TC-5619

| Receptor Subtype       | Assay                                | Preparation     | EC <sub>50</sub> (nM) | Emax (% of ACh) | Reference |
|------------------------|--------------------------------------|-----------------|-----------------------|-----------------|-----------|
| Human α7 nAChR         | Patch clamp electrophysiology        | Xenopus oocytes | 33                    | 100             |           |
| Human muscle nAChR     | <sup>86</sup> Rb <sup>+</sup> efflux | TE671 cells     | >100,000              | 12 (at 100 μM)  |           |
| Rat ganglionic nAChR   | <sup>86</sup> Rb <sup>+</sup> efflux | PC12 cells      | >100,000              | 20 (at 100 μM)  |           |
| Human ganglionic nAChR | <sup>86</sup> Rb <sup>+</sup> efflux | SH-SY5Y cells   | >100,000              | 11 (at 100 μM)  |           |

# Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

## In Vitro Assays

### 1. Receptor Binding Assays

- Objective: To determine the binding affinity ( $K_i$ ) of TC-5619 for various nAChR subtypes.
- Protocol ( $\alpha 7$  nAChR):
  - Preparation of Membranes: Rat hippocampal tissue or HEK293 cells expressing the human  $\alpha 7$  and RIC3 subunits were homogenized in a buffered solution and centrifuged to isolate the cell membranes.
  - Binding Reaction: Membranes were incubated with a specific radioligand for the  $\alpha 7$  nAChR ( $[^3H]$ -MLA) and varying concentrations of TC-5619.
  - Separation and Counting: The bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
  - Data Analysis: The inhibition constant ( $K_i$ ) was calculated from the  $IC_{50}$  value (the concentration of TC-5619 that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

### 2. Functional Assays ( $^{86}Rb^+$ Efflux)

- Objective: To assess the functional activity (agonist or antagonist) of TC-5619 at different nAChR subtypes.
- Protocol:
  - Cell Culture: Cell lines endogenously or recombinantly expressing the nAChR subtype of interest (e.g., TE671 for muscle, PC12 for rat ganglionic, SH-SY5Y for human ganglionic) were cultured.

- Loading with  $^{86}\text{Rb}^+$ : Cells were incubated with  $^{86}\text{Rb}^+$  (a radioactive potassium analog) which enters the cells through potassium channels.
- Stimulation: Cells were exposed to varying concentrations of TC-5619 or a known agonist (e.g., acetylcholine). Activation of the nAChR ion channel allows for the efflux of  $^{86}\text{Rb}^+$ .
- Quantification: The amount of  $^{86}\text{Rb}^+$  released into the supernatant was measured.
- Data Analysis: The concentration-response curves were plotted to determine the  $\text{EC}_{50}$  (the concentration of TC-5619 that produces 50% of the maximal response) and the  $\text{Emax}$  (the maximal response relative to a full agonist).

## Preclinical In Vivo Models

### 1. Prepulse Inhibition (PPI) of the Acoustic Startle Response

- Objective: To evaluate the potential of TC-5619 to ameliorate sensorimotor gating deficits, a model for positive symptoms of schizophrenia.
- Protocol:
  - Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (rat or mouse).
  - Acclimation: Animals were placed in the startle chamber for an acclimation period.
  - Drug Administration: TC-5619 or a vehicle was administered. In some experiments, a dopamine agonist like apomorphine was used to induce a PPI deficit.
  - Test Session: The session consisted of different trial types presented in a pseudorandom order:
    - Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) was presented.
    - Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-80 dB) was presented shortly before the loud pulse.
    - No-stimulus trials: Background noise only.

- Data Analysis: PPI was calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

## 2. Novel Object Recognition (NOR) Test

- Objective: To assess the effects of TC-5619 on recognition memory, a measure of cognitive function.
- Protocol:
  - Apparatus: An open-field arena.
  - Habituation: Each rat was individually allowed to explore the empty arena for a set period.
  - Training (Familiarization) Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a defined time.
  - Inter-trial Interval: A delay was introduced between the training and testing phases.
  - Testing Phase: One of the familiar objects was replaced with a novel object, and the rat was returned to the arena. The time spent exploring each object was recorded.
  - Data Analysis: A discrimination index was calculated, representing the proportion of time spent exploring the novel object compared to the total exploration time for both objects. A higher index indicates better recognition memory.

## Clinical Trial Design

### Phase IIb Study in Schizophrenia (NCT01488929)

- Objective: To evaluate the efficacy and safety of TC-5619 as an adjunctive therapy for negative and cognitive symptoms in patients with schizophrenia.
- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 477 outpatients with a diagnosis of schizophrenia who were stabilized on an atypical antipsychotic medication.

- Intervention: Patients were randomized to receive either TC-5619 (5 mg or 50 mg) or placebo once daily for 24 weeks, in addition to their ongoing antipsychotic treatment.
- Primary Outcome Measure: Change from baseline in the composite score of the Scale for the Assessment of Negative Symptoms (SANS).
- Key Secondary Outcome Measures:
  - Change from baseline in the composite score of the Cogstate Schizophrenia Battery (CSB) to assess cognitive function.
  - Change from baseline in the University of California San Diego Performance-Based Skills Assessment-Brief Version (UPSA-B) total score to measure functional capacity.

## Signaling Pathways and Experimental Workflows

### $\alpha 7$ Nicotinic Acetylcholine Receptor Signaling

Activation of the  $\alpha 7$  nAChR by an agonist like TC-5619 initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to a rapid influx of  $\text{Ca}^{2+}$ . This increase in intracellular calcium can trigger several downstream signaling pathways.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways activated by TC-5619 at the  $\alpha 7$  nAChR.

## Prepulse Inhibition Experimental Workflow

The following diagram illustrates the workflow for a typical prepulse inhibition experiment to test the effects of TC-5619.

[Click to download full resolution via product page](#)

Caption: Workflow for a prepulse inhibition (PPI) experiment.

## Phase II Clinical Trial Logical Flow

This diagram outlines the logical progression of the Phase IIb clinical trial for TC-5619 in schizophrenia.



[Click to download full resolution via product page](#)

Caption: Logical flow of the Phase IIb clinical trial of TC-5619.

## Conclusion

TC-5619 (**Bradianicline**) represents a well-characterized, selective  $\alpha 7$  nAChR agonist that underwent a comprehensive development program. While it showed promise in preclinical studies and early clinical trials for schizophrenia, it ultimately failed to demonstrate efficacy in a large Phase IIb study, leading to the cessation of its development for this indication. The data and experimental protocols detailed in this guide provide valuable insights for researchers and drug development professionals working on novel therapeutics targeting the  $\alpha 7$  nAChR and other mechanisms for cognitive and negative symptoms in schizophrenia and other CNS disorders. The story of TC-5619 underscores the challenges of translating preclinical findings into clinical efficacy for complex neuropsychiatric disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1.  $\alpha 7$  nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective  $\alpha 7$  nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to TC-5619 (Bradanicline): Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1262859#discovery-and-history-of-tc-5619-bradanicline>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)